REACTION_CXSMILES
|
[CH:1]([CH:4]([C:9](=O)[CH3:10])[CH2:5][CH2:6][C:7]#[N:8])([CH3:3])[CH3:2].[NH3:12]>[O-2].[O-2].[Ti+4].[H][H]>[CH:1]([CH:4]([CH:9]([NH2:12])[CH3:10])[CH2:5][CH2:6][CH2:7][NH2:8])([CH3:3])[CH3:2] |f:2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(CCC#N)C(C)=O
|
Name
|
liquid
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to top at 250 bar and 80° C. through a tubular reactor
|
Type
|
TEMPERATURE
|
Details
|
(diameter 16 mm, fill level 50 cm, oil-heated twin jacket)
|
Type
|
CUSTOM
|
Details
|
to top at 250 bar and 110° C
|
Type
|
CUSTOM
|
Details
|
the ammonia was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the discharge from 72 hours was separated by fractional distillation on a 30 cm
|
Duration
|
72 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(CCCN)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 640 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |